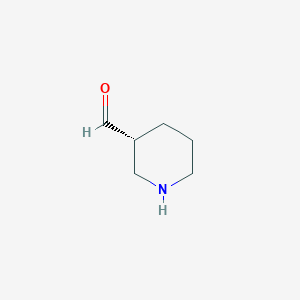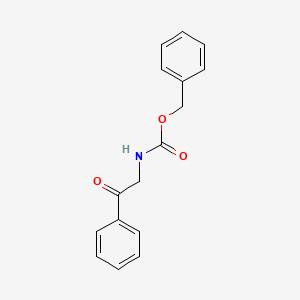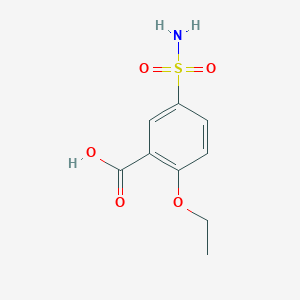
N-ethyltetrahydrofuran-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated with other sulfonamide compounds, indicating its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyltetrahydrofuran-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyltetrahydrofuran-3-sulfonamide include:
Sulfenamides: These compounds contain a sulfur-nitrogen bond and are used in various applications, including pharmaceuticals and agrochemicals.
Sulfinamides: These are oxidation products of sulfenamides and have similar applications.
Sulfonamides: A broader class of compounds that includes this compound and is widely used in medicine and industry.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a tetrahydrofuran ring with a sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-ethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-2-7-11(8,9)6-3-4-10-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
CRAMPSQBGMGXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)



![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)


